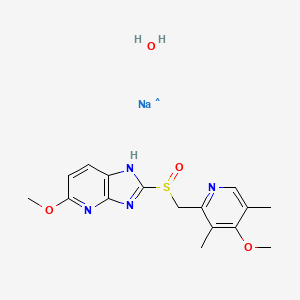

(S)-Tenatoprazolesodiumsaltmonohydrate

Description

Contextualizing (S)-Tenatoprazolesodiumsaltmonohydrate within Contemporary Pharmaceutical Research

This compound is investigated within the broader context of therapies for acid-related gastrointestinal disorders. The parent compound, Tenatoprazole (B1683002), is a proton pump inhibitor that functions by inhibiting the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. nih.govresearchgate.net Unlike earlier PPIs such as omeprazole (B731) and lansoprazole, which are based on a benzimidazole (B57391) chemical structure, Tenatoprazole is an imidazopyridine derivative. researchgate.net

A distinguishing feature of Tenatoprazole that has driven research is its significantly longer plasma half-life compared to other PPIs. nih.govnih.gov This prolonged duration of action suggests the potential for more consistent and sustained control of gastric acid. The focus on the specific (S)-enantiomer represents a common strategy in modern drug development known as a "chiral switch," where a single, active enantiomer is developed from a previously racemic drug. nih.govwikipedia.org Furthermore, research has indicated that the bioavailability of Tenatoprazole was two-fold greater in the (S)-tenatoprazole sodium salt hydrate (B1144303) form compared to the free form in canine models, suggesting that this specific salt form enhances its pharmacokinetic properties. nih.govmedchemexpress.com

Significance of Stereochemistry in Medicinal Compound Development

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of medicinal chemistry and drug development. slideshare.netpatsnap.com Many drug molecules are "chiral," meaning they can exist in two forms, known as enantiomers, which are non-superimposable mirror images of each other, much like a left and right hand. nih.gov A 50:50 mixture of two enantiomers is called a racemate or racemic mixture.

While enantiomers have identical physical and chemical properties in an achiral environment, they often behave very differently within the chiral environment of the human body, where they interact with chiral biological targets like enzymes and receptors. mdpi.comnih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other enantiomer (the distomer) could be less active, inactive, or even contribute to undesirable effects. wikipedia.orgnih.gov

Consequently, developing a single enantiomer as a drug can offer several advantages, including:

A more selective pharmacological profile. mdpi.com

An improved therapeutic index. mdpi.comnih.gov

Simpler and more predictable pharmacokinetics, as enantiomers can be metabolized at different rates. patsnap.commdpi.com

A reduction in potential drug interactions. mdpi.com

This principle is well-established within the proton pump inhibitor class itself. The development of esomeprazole (B1671258) (the S-enantiomer of omeprazole) from the racemic omeprazole is a prominent example of a successful chiral switch. wikipedia.orgresearchgate.net The improved clinical profile of esomeprazole is primarily attributed to its different metabolism compared to the R-enantiomer, leading to higher bioavailability and a more consistent acid-inhibiting effect. researchgate.net This precedent provides a strong rationale for investigating the single enantiomers of other PPIs like Tenatoprazole.

Fundamental Research Questions Pertaining to this compound

The academic investigation of this compound is driven by several fundamental research questions aimed at determining if this single enantiomer offers a superior profile compared to the racemic mixture and other available PPIs.

The core research questions include:

Does the S-enantiomer possess a more favorable pharmacokinetic profile? A primary line of inquiry is whether the S-enantiomer is metabolized differently than the R-enantiomer. Research in animal models has sought to quantify these differences. A study in rats demonstrated that the pharmacokinetics of tenatoprazole are highly enantioselective. nih.gov Following oral administration of the racemate, the plasma concentrations and total exposure (AUC) of the (+)-enantiomer were significantly greater than those of the (-)-enantiomer, suggesting slower clearance and/or greater bioavailability of one enantiomer. nih.gov

| Parameter | (+)-Tenatoprazole | (-)-Tenatoprazole |

|---|---|---|

| AUC (0-∞) (ng·h/mL) | 10158.4 ± 2011.6 | 1353.7 ± 453.5 |

| Cmax (ng/mL) | 1846.3 ± 271.7 | 404.7 ± 113.8 |

| t1/2 (h) | 4.1 ± 0.9 | 2.9 ± 0.6 |

| CL/F (L/h/kg) | 0.5 ± 0.1 | 4.1 ± 1.5 |

Does a superior pharmacokinetic profile translate to enhanced pharmacodynamics? A crucial question is whether the potential advantages in plasma concentration and half-life of the S-enantiomer result in more potent and sustained inhibition of the proton pump. Given that the parent compound, Tenatoprazole, already has a longer half-life than other PPIs, researchers are investigating if the single enantiomer can further enhance this effect, particularly in controlling nocturnal acid breakthrough. nih.gov

What are the specific advantages of the sodium salt monohydrate form? Research also focuses on the physicochemical properties of this particular salt form. Questions revolve around its stability, solubility, and impact on bioavailability. Studies have already suggested that the (S)-tenatoprazole sodium salt hydrate form significantly improves bioavailability compared to the free form, which is a critical factor for clinical efficacy. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H20N4NaO4S |

|---|---|

Molecular Weight |

387.4 g/mol |

InChI |

InChI=1S/C16H18N4O3S.Na.H2O/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;;/h5-7H,8H2,1-4H3,(H,18,19,20);;1H2 |

InChI Key |

UPURENDNHZGOFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.O.[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of S Tenatoprazolesodiumsaltmonohydrate

Enantioselective Synthesis Strategies

The direct synthesis of the single (S)-enantiomer of Tenatoprazole (B1683002) can be achieved through several strategic approaches that aim to control the stereochemistry at the sulfur atom during the key oxidation step of the prochiral sulfide precursor. These methods are designed to be highly selective, yielding the desired enantiomer in high purity and minimizing the need for subsequent resolution steps.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of (S)-Tenatoprazole synthesis, a chiral auxiliary could be attached to the sulfide precursor. This chiral moiety would then direct the oxidant to attack one face of the sulfur atom preferentially, leading to the formation of one enantiomer of the sulfoxide in excess. After the stereoselective oxidation, the auxiliary is removed, yielding the enantiomerically enriched product.

Commonly used chiral auxiliaries in asymmetric synthesis include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgnih.gov While specific examples of the application of chiral auxiliaries in the synthesis of (S)-Tenatoprazole are not extensively detailed in publicly available literature, the general principle would involve the formation of a covalent bond between the auxiliary and a suitable functional group on the tenatoprazole precursor. The steric hindrance and electronic properties of the auxiliary would then create a chiral environment, influencing the trajectory of the oxidizing agent. The efficiency of this approach is determined by the degree of diastereoselectivity achieved in the oxidation step.

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically pure product. sigmaaldrich.com For the synthesis of (S)-Tenatoprazole, the key step is the asymmetric oxidation of the corresponding prochiral sulfide.

A notable example of asymmetric catalysis applied to the synthesis of (S)-Tenatoprazole involves the use of a titanium complex with a chiral ligand. Specifically, a titanate/(+)-(1R,2S)-cis-1-amino-2-indanol system has been reported to be effective in the asymmetric oxidation of the tenatoprazole sulfide precursor. acs.org This catalytic system creates a chiral environment around the sulfur atom, directing the oxidation to selectively produce the (S)-enantiomer.

The general mechanism for such metal-catalyzed asymmetric sulfoxidations often involves the coordination of the sulfide to the chiral metal complex, followed by the transfer of an oxygen atom from an oxidant, such as a hydroperoxide. The stereochemical outcome is dictated by the specific geometry of the catalyst-substrate complex.

| Catalyst System | Chiral Ligand | Oxidant | Application | Reference |

| Titanium Complex | (+)-(1R,2S)-cis-1-amino-2-indanol | tert-butyl hydroperoxide | Asymmetric synthesis of (S)-Tenatoprazole | acs.org |

| Binaphthol-Titanium Complex | Binaphthol | tert-butyl hydroperoxide | General asymmetric sulfide oxidation | acs.org |

Biocatalytic Routes for Enantiomeric Purity

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity. nih.gov In the synthesis of chiral sulfoxides like (S)-Tenatoprazole, enzymes such as monooxygenases and peroxidases can offer excellent enantioselectivity under mild reaction conditions.

Microbial oxidation has been successfully employed for the asymmetric synthesis of related proton pump inhibitors. For instance, the fungus Cunninghamella echinulata has been used for the enantioselective oxidation of rabeprazole sulfide to (S)-rabeprazole with high enantiomeric excess. researchgate.net This suggests that a similar whole-cell biocatalytic approach could be developed for the synthesis of (S)-Tenatoprazole by screening for microorganisms capable of selectively oxidizing the tenatoprazole sulfide precursor.

Furthermore, isolated enzymes can be used. For example, cytochrome P450 enzymes, such as CYP3A4, have been shown to catalyze the sulfoxidation of tenatoprazole sulfide. Interestingly, studies have indicated that CYP3A4 exhibits a preference for the formation of the (R)-enantiomer of Tenatoprazole. nih.govresearchgate.net This highlights the potential of enzyme engineering to tailor the stereoselectivity of these biocatalysts towards the desired (S)-enantiomer.

| Biocatalyst | Transformation | Selectivity | Potential Application | Reference |

| Cunninghamella echinulata | Sulfide to (S)-sulfoxide | High (for rabeprazole) | Synthesis of (S)-Tenatoprazole | researchgate.net |

| Cytochrome P450 (CYP3A4) | Sulfoxidation of tenatoprazole sulfide | Preferential for (R)-Tenatoprazole | Basis for enzyme engineering for (S)-selectivity | nih.govresearchgate.net |

Racemic Resolution Techniques for (S)-Tenatoprazolesodiumsaltmonohydrate Enantiomers

When a synthetic route produces a racemic mixture of Tenatoprazole, resolution techniques are necessary to separate the two enantiomers. Chiral chromatography is a powerful method for achieving this separation on both analytical and preparative scales.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a commonly employed technique for the resolution of enantiomers. For Tenatoprazole, a vancomycin-bonded chiral stationary phase has been shown to be effective. nih.gov The separation is based on the differential interactions of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and allowing for their separation.

The following table summarizes the chromatographic conditions for the chiral separation of Tenatoprazole enantiomers.

| Parameter | Condition |

| Chiral Stationary Phase | Vancomycin-bonded |

| Column | Chirobiotic V (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02 mol/L ammonium acetate buffer (pH 6.0)-tetrahydrofuran (93:7, v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 20 °C |

| Resolution (Rs) | 1.68 |

This method allows for the baseline separation of the (S)- and (R)-enantiomers, enabling the isolation of the desired (S)-Tenatoprazole.

Polymorphism and Solid State Research of S Tenatoprazolesodiumsaltmonohydrate

Identification and Characterization of Polymorphic Forms

The crystalline form of (S)-Tenatoprazole sodium salt monohydrate has been thoroughly characterized using a variety of analytical techniques to identify its unique solid-state structure and thermal behavior. These methods are crucial for distinguishing it from other potential forms such as anhydrous, amorphous, or other solvated states.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline phases. The PXRD pattern of (S)-Tenatoprazole sodium salt monohydrate exhibits a unique set of diffraction peaks, confirming its distinct crystal lattice structure. Thermal analysis and X-ray diffraction measurements have been instrumental in characterizing the structure of the S-tenatoprazole sodium monohydrate salt, demonstrating its significant difference from other forms like the anhydrous, amorphous, and solvate forms. nih.gov

Key PXRD peaks for (S)-Tenatoprazole sodium salt monohydrate are presented in the interactive table below.

| Angle (2-Theta °) | d-spacing (Angstrom) | Intensity (%) |

| 5.965 | 14.80418 | 2.9 |

| 6.585 | 13.41257 | 100 |

| 10.389 | 8.50818 | 2.5 |

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide insights into the phase transitions and thermal stability of the compound.

Thermogravimetric Analysis (TGA) of (S)-Tenatoprazole sodium salt monohydrate reveals specific weight loss events corresponding to the removal of water molecules. The thermogravimetric profile shows that a variable fraction of water, between 1% and 4%, is desorbed at a low temperature range of 30°C to 50°C. nih.gov This is considered a labile and reversible water fraction. A more significant dehydration event is observed around 130°C, which corresponds to a mass loss of approximately 5%, consistent with the loss of one molecule of water from the monohydrate structure. nih.gov

Microscopic Techniques for Crystal Morphology (e.g., Scanning Electron Microscopy, Polarized Light Microscopy)

Microscopic techniques are vital for visualizing the crystal morphology, which can influence bulk properties such as flowability and compaction. While specific studies employing Scanning Electron Microscopy (SEM) or Polarized Light Microscopy (PLM) for (S)-Tenatoprazole sodium salt monohydrate are not widely published, it is known that differences in the crystal structure and hydrophobic nature between the hydrated salt form and the free form contribute to a twofold greater bioavailability of the former in dogs. This highlights the importance of the crystalline state on the drug's performance.

Crystallization Strategies and Control of Specific Polymorph Formation

The formation of specific polymorphic or pseudopolymorphic forms of (S)-Tenatoprazole sodium salt can be influenced by the crystallization conditions. By modifying parameters such as temperature, the method of isolation, and the polarity of the solvent, it is possible to produce different crystalline phases. nih.gov This control is essential for ensuring the consistent production of the desired solid form with optimal physicochemical properties. General strategies for controlling polymorphism in pharmaceutical compounds, particularly for the benzimidazole (B57391) class to which tenatoprazole (B1683002) belongs, often involve careful selection of solvents, control of supersaturation, cooling rates, and the use of specific additives or seed crystals.

Pseudopolymorphism: Study of Hydrates and Solvates of (S)-Tenatoprazole sodium salt monohydrate

(S)-Tenatoprazole sodium salt exhibits pseudopolymorphism, existing in different hydration states. The monohydrate is a well-characterized form. nih.gov However, depending on the environmental and storage conditions, the stoichiometric ratio of water to the sodium salt can vary. Water content corresponding to sesquihydrate (1.5 moles of water) and dihydrate (2 moles of water) forms can be detected. nih.gov This phenomenon is reported to be reversible, indicating a dynamic equilibrium between the different hydrated states. nih.gov The study of these different hydrates is crucial as the hydration state can significantly impact the stability and solubility of the API. For instance, the monohydrate form of S-tenatoprazole sodium salt demonstrates excellent solubility. nih.gov

Amorphous Solid Dispersions and Other Non-Crystalline Solid-State Forms

In addition to crystalline forms, (S)-Tenatoprazole can exist in an amorphous state. The amorphous form of (S)-Tenatoprazole sodium salt is described as uncrystallized and unstable, which can make it challenging for use in pharmaceutical formulations. nih.gov

To overcome the poor solubility and stability issues of some crystalline and amorphous drugs, formulation into amorphous solid dispersions (ASDs) is a common strategy. In an ASD, the drug is dispersed in a polymer matrix. While specific studies on amorphous solid dispersions of (S)-Tenatoprazole sodium salt monohydrate are limited, research on tenatoprazole in extended-release matrix tablets using various synthetic polymers like Carbopol and Eudragit has been conducted. These studies provide a basis for understanding how tenatoprazole interacts with pharmaceutical polymers, which is a key aspect of developing stable and effective ASD formulations.

Mechanistic and Receptor Binding Research of S Tenatoprazolesodiumsaltmonohydrate Pre Clinical/in Vitro/in Silico

Molecular Mechanism of Action in Relevant Pre-clinical Target Systems

(S)-Tenatoprazole sodium salt monohydrate, like other PPIs, is a prodrug that requires activation in an acidic environment to exert its pharmacological effect. nih.govresearchgate.net The primary target of (S)-Tenatoprazole is the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion from parietal cells. ontosight.aincats.io

The mechanism of action involves the following key steps:

Accumulation and Activation: (S)-Tenatoprazole, as a weak base, selectively accumulates in the acidic secretory canaliculi of stimulated parietal cells. nih.gov

Acid-Catalyzed Conversion: In this acidic environment, the prodrug undergoes a two-step protonation, leading to its conversion into a reactive sulfenamide (B3320178) or sulfenic acid intermediate. nih.govresearchgate.netnih.gov The rate of this activation for tenatoprazole (B1683002) is slower compared to some other PPIs like omeprazole (B731) and lansoprazole. nih.gov

Covalent Binding: The activated form of tenatoprazole then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit. nih.govresearchgate.net This covalent binding is considered irreversible and leads to the inhibition of the enzyme's pumping activity. ontosight.ai

Pre-clinical studies have identified the specific binding sites of tenatoprazole to be cysteine 813 (Cys813) and cysteine 822 (Cys822) located in the fifth and sixth transmembrane segments (TM5/6 region) of the H+/K+-ATPase. nih.govncats.ioselleckchem.com The slower activation rate of tenatoprazole is thought to allow it to access and bind to Cys822, which is located deeper within the membrane, contributing to a more sustained inhibition. drugbank.comnih.gov In vitro studies have shown that tenatoprazole inhibits hog gastric H+/K+-ATPase activity with an IC50 value of 6.2 μM. medchemexpress.com Another study reported an IC50 of 3.2 μM for the inhibition of proton transport. selleckchem.comtargetmol.com

The stoichiometry of this binding has been determined to be approximately 2.6 nmol of tenatoprazole per mg of the enzyme in vitro, with a maximum binding of 2.9 nmol/mg observed in vivo. nih.gov Both the (R)- and (S)-enantiomers of tenatoprazole have been shown to have the same stoichiometry of binding, resulting in 88% inhibition. selleckchem.comtargetmol.com

Ligand-Receptor Interaction Studies

The interaction between (S)-Tenatoprazole and its target, the H+/K+-ATPase, has been characterized through various in vitro studies that have shed light on its binding affinity, selectivity, and kinetics.

While specific radioligand binding assay data for (S)-Tenatoprazole sodium salt monohydrate are not extensively detailed in the available literature, the principles of such assays are fundamental to understanding ligand-receptor interactions. These assays are considered the gold standard for quantifying the affinity of a ligand for its receptor. nih.govnih.gov Typically, a radiolabeled form of a ligand is used to measure its binding to the target protein. In competition studies, a range of concentrations of an unlabeled compound, such as (S)-Tenatoprazole, would be used to compete with the binding of a radiolabeled ligand, allowing for the determination of its binding affinity (Ki).

Studies on other PPIs have utilized radiolabeled compounds to investigate their binding properties. For instance, studies with radiolabeled omeprazole and pantoprazole (B1678409) have been conducted to determine their in vivo binding to the H+/K+-ATPase. drugbank.com

The primary target of (S)-Tenatoprazole is the gastric H+/K+-ATPase. ontosight.aincats.io Its mechanism of action, which requires an acidic environment for activation, confers a high degree of selectivity for the parietal cells of the stomach. nih.gov However, there is emerging evidence that PPIs, including tenatoprazole, may have off-target effects and can bind to other proteins, sometimes in a cysteine-independent manner. nih.govnih.gov One study demonstrated that tenatoprazole could cross-react with an antibody for omeprazole, suggesting potential binding to other protein targets. researchgate.net

The binding affinity of tenatoprazole for the H+/K+-ATPase is reflected in its potent inhibitory activity. The formation of a covalent bond with the enzyme results in a strong and lasting interaction. nih.gov

The kinetic profile of tenatoprazole's interaction with the H+/K+-ATPase is characterized by a relatively slow activation process and a durable inhibitory effect. drugbank.comnih.gov The decay of tenatoprazole binding to the gastric H+/K+-ATPase has been shown to have two components. nih.govresearchgate.net A faster component, with a half-life of 3.9 hours, is attributed to the reversal of binding at cysteine 813. nih.govresearchgate.net The other component is a more stable, plateau phase, which is associated with the binding at cysteine 822 and results in sustained inhibition. nih.govresearchgate.net This sustained inhibition is a key feature of tenatoprazole and is thought to be due to the inaccessibility of the Cys822 binding site to endogenous reducing agents like glutathione, which can reverse the binding at more accessible cysteine residues. drugbank.comresearchgate.net

Table 1: Kinetic Parameters of Tenatoprazole Binding

| Parameter | Value | Description |

|---|

| Binding Reversal Half-life (Cys813) | 3.9 hours | The time taken for 50% of the binding at cysteine 813 to reverse. |

Computational Chemistry and Molecular Modeling Applications

Computational methods are increasingly being used to understand the structure-activity relationships of drugs and to design new therapeutic agents.

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. biomedgrid.com

Analyze Electronic Properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. plos.org

Predict Reactivity: Model the acid-catalyzed conversion of the prodrug to its active form and its subsequent reaction with the cysteine residues of the H+/K+-ATPase. mdpi.com

Studies on other PPIs, such as omeprazole, have utilized DFT to investigate their electronic structure and to design novel analogues with potentially enhanced stability and efficacy. biomedgrid.complos.org These computational models help in rationalizing the interaction between the inhibitor and the protein at an atomic level, providing insights that can guide the development of new and improved PPIs. plos.org For example, computational analysis can help understand how different substituents on the pyridine (B92270) and benzimidazole (B57391) (or imidazopyridine) rings influence the stability and reactivity of the compound. plos.org

Molecular Dynamics (MD) Simulations for Ligand-Target System Dynamics

Molecular dynamics (MD) simulations provide critical insights into the dynamic nature of the interaction between (S)-Tenatoprazole and its target, the H+/K+-ATPase, often referred to as the proton pump. These computational techniques model the movement of atoms and molecules over time, offering a view of the stability and mechanics of the ligand-receptor complex.

Steered Molecular Dynamics (SMD), a specific type of MD simulation, has been employed to investigate the noncovalent interactions and the force required to unbind tenatoprazole from the proton pump's binding pocket. In one such study, the maximum force needed to unbind tenatoprazole was calculated to be 344.2 kJ/(mol·nm). acs.org This simulation data reveals the strength of the initial, non-covalent association before the formation of the irreversible disulfide bond. acs.org

| Compound | Maximum Ligand Unbinding Force (kJ/(mol·nm)) | Key Interacting Residue |

|---|---|---|

| Tenatoprazole | 344.2 | Cysteine-813 |

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For (S)-Tenatoprazole, docking studies are essential for elucidating its binding mode within the active site of the gastric H+/K+-ATPase. These in silico models are built upon the knowledge that proton pump inhibitors (PPIs) like tenatoprazole require an acidic environment to convert into their active form, a reactive sulfenamide or sulfenic acid intermediate. researchgate.net This active species then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the proton pump. researchgate.net

Experimental studies have identified that tenatoprazole binds to cysteine residues Cys813 and Cys822, which are located in the transmembrane TM5/6 region of the H+/K+-ATPase's catalytic subunit. researchgate.netmedchemexpress.com Molecular docking studies predict and rationalize this interaction by modeling how the activated form of tenatoprazole orients itself within the binding pocket to facilitate nucleophilic attack on these specific residues. researchgate.net The docking poses reveal the crucial non-covalent interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand in the correct position for covalent bond formation.

For the broader class of imidazo[1,2-a]pyridine (B132010) derivatives, docking studies have indicated that the interaction with the receptor can involve both dispersion and hydrophobic interactions. researchgate.net These models help researchers understand why specific structural features of the drug molecule are necessary for its inhibitory activity and guide the design of new, potentially more potent inhibitors.

| Compound | Target Protein | Predicted Binding Site Residues | Reference |

|---|---|---|---|

| (S)-Tenatoprazole | H+/K+-ATPase | Cys813, Cys822 | researchgate.netmedchemexpress.com |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For tenatoprazole and related imidazopyridine-based PPIs, these studies provide a framework for optimizing potency and duration of action.

Tenatoprazole's structure, which features an imidazopyridine moiety instead of the benzimidazole ring found in many other PPIs, is a key determinant of its properties. acs.org Computational studies using Density Functional Theory (DFT) have explored the acid activation mechanism, a critical step for the drug's function. acs.org These analyses reveal that the initial acid activation of imidazopyridine-type drugs like tenatoprazole is more complex than that of benzimidazole PPIs due to the presence of an additional nitrogen atom that can be protonated. acs.orgfigshare.com The activation free-energy barrier for the rate-determining step—the formation of the disulfide complex with a cysteine residue—was calculated for tenatoprazole to be 47.0 kcal/mol, with the resulting complex being stable by 28.0 kcal/mol. figshare.com This highlights the energetic feasibility of the inhibition mechanism.

A QSAR study performed on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives, the same class as tenatoprazole, identified key molecular properties correlated with H+/K+-ATPase inhibition. researchgate.net The study found a significant correlation between the inhibitory activity and the Global Topological Charge Indices (GTCI) of the compounds, as well as the hydrophobic constant (π) of certain substituents. researchgate.net This suggests that both the charge distribution across the molecule and the hydrophobicity of specific regions are controlling factors for activity. The importance of charge transfer points to dispersion interactions with the receptor, while the role of hydrophobicity indicates direct hydrophobic interactions between the drug's substituents and the enzyme's binding pocket. researchgate.net

| Compound/Process | Parameter | Value (kcal/mol) | Significance |

|---|---|---|---|

| Tenatoprazole | Activation Free-Energy Barrier (Disulfide Formation) | 47.0 | Energy required for the rate-determining inhibition step |

| Tenatoprazole-Cysteine Complex | Stability of Disulfide Complex | -28.0 | Indicates the stability of the final, inhibited enzyme complex |

| QSAR Model Descriptors for Imidazo[1,2-a]pyridines | Predicted Interaction Type |

|---|---|

| Global Topological Charge Indices (GTCI) | Charge transfer and dispersion interactions |

| Hydrophobic Constant (π) | Hydrophobic interactions |

Pre Clinical Formulation Development and Strategy for S Tenatoprazolesodiumsaltmonohydrate

Design of Pre-clinical Dose Vehicles for In Vivo Studies

The primary objective of a pre-clinical dose vehicle is to deliver the drug to the test animal in a consistent and bioavailable manner to allow for accurate assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. researchgate.net The formulation must be well-tolerated and suitable for the chosen species and route of administration. acs.org

The complexity of the formulation should be appropriate for the stage of research. evotec.com In early discovery and lead optimization, simple formulations are preferred to enable rapid screening.

Solutions : For intravenous (IV) studies, a simple aqueous solution is ideal, facilitated by the high water solubility of the sodium salt form. For oral or intraperitoneal (IP) dosing, aqueous or co-solvent systems (e.g., containing PEG 400, DMSO, or Tween-80) can be used. medchemexpress.com Care must be taken to ensure the drug does not precipitate upon administration. gadconsulting.com

Suspensions : If the required dose exceeds the solubility limit in a tolerable volume, a suspension may be necessary. medchemexpress.com Aqueous suspensions are often prepared using suspending agents like methylcellulose (B11928114) or carboxymethylcellulose. Nanosuspension technology can also be employed to improve the dissolution rate and bioavailability of poorly soluble forms. evotec.com

The choice of vehicle depends on the animal species (e.g., rat, dog), the route of administration (e.g., oral gavage, IV injection), and the study duration. researchgate.netnih.gov For example, vehicles for chronic toxicology studies must be chosen carefully to avoid long-term toxicity associated with the excipients themselves. acs.org

Table 2: Examples of Pre-clinical Vehicle Compositions for Animal Studies

| Formulation Type | Vehicle Composition Example | Potential Route(s) | Key Considerations |

|---|---|---|---|

| Aqueous Solution | Saline or Phosphate Buffered Saline | IV, IP, SC, Oral | Ideal for soluble salts like (S)-Tenatoprazolesodiumsaltmonohydrate; limited by solubility. researchgate.net |

| Co-solvent Solution | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | IV, IP, Oral | Enhances solubility for less soluble forms; potential for excipient-related toxicity. medchemexpress.com |

| Aqueous Suspension | 0.5% Methylcellulose in Water | Oral | Suitable for high doses of poorly soluble compounds; requires particle size control. researchgate.net |

| Lipid-Based | Corn oil or Medium-Chain Triglycerides (MCT) | Oral, SC | Can enhance oral absorption of lipophilic drugs; may cause tolerability issues. medchemexpress.commdpi.com |

| Cyclodextrin Solution | 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | IV, IP, Oral | Forms inclusion complexes to increase solubility; generally well-tolerated. medchemexpress.com |

The formulation strategy directly impacts the quality of PK and PD data. researchgate.net An optimal formulation should provide consistent and predictable drug exposure. For this compound, which has a longer half-life than other PPIs, the formulation can be designed to leverage this property for sustained pharmacodynamic effect. jyoungpharm.orgnih.gov

Strategies to ensure robust assessments include:

Maximizing Bioavailability : The use of the (S)-enantiomer sodium salt hydrate (B1144303) form has been shown to provide two-fold greater bioavailability in dogs compared to the free form, leading to more reliable exposure. nih.gov

Route Selection : Employing different routes of administration (e.g., IV, oral, subcutaneous) can help elucidate the drug's absolute bioavailability and disposition characteristics. mdpi.com

Controlled Release : For later-stage pre-clinical studies, developing formulations that provide controlled or extended release can help maintain plasma concentrations above the therapeutic threshold for longer periods, which is crucial for evaluating the efficacy of a long-acting PPI. mdpi.com

Application of Advanced Formulation Technologies in Pre-clinical Contexts

While simple solutions and suspensions are often sufficient for early pre-clinical work, advanced formulation technologies can be invaluable for overcoming specific challenges and improving drug performance. catalent.com

Amorphous Solid Dispersions (ASDs) : For poorly soluble forms of the drug, creating an ASD by spray drying or hot-melt extrusion with a polymer carrier can significantly enhance the dissolution rate and oral bioavailability. evotec.com

Lipid-Based Drug Delivery Systems (LBDDS) : Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the oral absorption of lipophilic drugs by presenting the compound in a solubilized state and utilizing lipid absorption pathways. researchgate.net

Nanotechnology : Nanosuspensions or nanoemulsions can increase the surface area of the drug, leading to faster dissolution and improved absorption. evotec.com

Dual-Release Formulations : Advanced formulations that provide both an immediate and a delayed release of the drug have been developed for other PPIs (e.g., dexlansoprazole) to prolong the duration of acid suppression. jnmjournal.org A similar strategy could be explored for this compound in later pre-clinical or clinical development to maximize its therapeutic potential.

By systematically applying these pre-clinical formulation principles, from basic physicochemical characterization to the potential application of advanced delivery systems, a comprehensive data package can be generated to support the successful transition of this compound into clinical development.

Nanosuspensions and Micronization Techniques

Particle size reduction is a fundamental approach to increasing the surface area of a drug, which can subsequently enhance its dissolution rate according to the Noyes-Whitney equation. nih.gov For compounds with low solubility, techniques such as nanosuspensions and micronization are pivotal in preclinical formulation development.

Hypothetical Performance of a Tenatoprazole (B1683002) Nanosuspension

| Formulation Parameter | Target Value | Rationale |

|---|---|---|

| Particle Size (Z-average) | < 200 nm | To maximize surface area and enhance dissolution rate. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow particle size distribution, ensuring uniformity. |

| Zeta Potential | > |30| mV | High zeta potential provides electrostatic stabilization, preventing particle aggregation. |

| Drug Loading | 5-10% (w/v) | To achieve a therapeutically relevant concentration in the suspension. |

| Stabilizer | Poloxamer 188 / HPMC | Commonly used stabilizers for providing steric hindrance and preventing crystal growth. |

Micronization is another established technique used to reduce particle size, typically to the micrometer range (2-5 µm). nih.gov This is often achieved through mechanical means such as jet milling. nih.gov Micronization increases the surface area of the drug particles, which can lead to an improved dissolution rate and better bioavailability for dissolution rate-limited drugs. researchgate.net However, for some poorly soluble compounds, micronization may not be sufficient to overcome bioavailability challenges, necessitating further size reduction to the nanoscale. nih.gov Studies on other poorly soluble drugs have shown that co-micronization with excipients like hydrophilic polymers can further enhance wettability and dissolution. researchgate.net

Comparative Dissolution Profile: Micronized vs. Unprocessed Drug (Illustrative Example)

| Time (minutes) | % Drug Dissolved (Unprocessed) | % Drug Dissolved (Micronized) |

|---|---|---|

| 5 | 10 | 35 |

| 15 | 25 | 60 |

| 30 | 40 | 85 |

| 60 | 55 | 95 |

Amorphous Solid Dispersions by Spray Drying or Hot Melt Extrusion

Amorphous solid dispersions (ASDs) are a powerful formulation strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs. americanpharmaceuticalreview.com In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in its amorphous, or non-crystalline, state. americanpharmaceuticalreview.com The amorphous form of a drug has higher free energy and, consequently, higher apparent solubility and a faster dissolution rate compared to its crystalline counterpart. americanpharmaceuticalreview.com

Spray Drying is a common method for producing ASDs. The process involves dissolving the drug and a polymer in a common solvent and then rapidly evaporating the solvent by spraying the solution into a hot drying gas. nih.gov This rapid solidification process "freezes" the drug in its amorphous state within the polymer matrix. nih.gov The choice of polymer is critical and is based on its ability to stabilize the amorphous drug and prevent recrystallization during storage and dissolution. americanpharmaceuticalreview.com While specific data for this compound is not available, studies on other PPIs like omeprazole (B731) have explored the use of ASDs to enhance solubility. rjpdft.com

Hot Melt Extrusion (HME) is another solvent-free technology used to prepare ASDs. nih.gov In this process, a mixture of the drug and a thermoplastic polymer is heated and mixed, forcing the molten mass through a die. nih.gov The drug dissolves in the molten polymer, and upon cooling, a solid dispersion is formed with the drug in an amorphous state. csfarmacie.cz HME offers several advantages, including being a continuous and solvent-free process. nih.gov The selection of a suitable polymer with appropriate thermal properties and miscibility with the drug is crucial for a successful HME formulation. csfarmacie.cz

Key Parameters for Amorphous Solid Dispersion Development (Illustrative)

| Formulation Technology | Key Process Parameters | Critical Quality Attributes |

|---|---|---|

| Spray Drying | Inlet Temperature, Feed Rate, Atomization Pressure | Particle Size, Residual Solvent, Amorphous Content, Dissolution Rate |

| Hot Melt Extrusion | Barrel Temperature Profile, Screw Speed, Feed Rate | Drug-Polymer Miscibility, Amorphous Content, Extrudate Uniformity, Stability |

Emulsions and Liposomal Systems

Lipid-based formulations, such as emulsions and liposomes, offer another avenue for the delivery of poorly soluble drugs. These systems can improve drug solubilization and absorption through various mechanisms.

Emulsions are dispersions of two immiscible liquids, typically oil and water, stabilized by an emulsifying agent. For poorly water-soluble drugs, oil-in-water (o/w) emulsions or self-emulsifying drug delivery systems (SEDDS) can be employed. In these systems, the drug is dissolved in the oil phase, and upon administration, the formulation disperses in the gastrointestinal fluids to form fine oil droplets, from which the drug can be absorbed. Nanoemulsions, with droplet sizes in the nanometer range, offer a larger interfacial area for drug release and absorption. nih.gov The stability of nanoemulsions is a critical consideration, as they are kinetically stable systems. nih.gov

Liposomal Systems are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. mdpi.com They can encapsulate both hydrophilic and lipophilic drugs. For a poorly soluble drug like a PPI, it could potentially be incorporated into the lipid bilayer of the liposome. Liposomes can protect the drug from degradation in the harsh environment of the stomach and facilitate its transport across biological membranes. mdpi.com While research on tenatoprazole-specific liposomes is limited, studies on other PPIs, such as pantoprazole (B1678409), have explored liposomal formulations to improve stability and provide a liquid dosage form. semanticscholar.org The encapsulation efficiency and in-vitro release profile are key parameters evaluated during the development of liposomal formulations. nih.gov

Characteristics of a Hypothetical Liposomal Formulation for a PPI

| Characteristic | Target Specification | Method of Analysis |

|---|---|---|

| Vesicle Size | 100 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency (%) | > 60% | Spectrophotometry / HPLC |

| Drug Release (in 24h) | Controlled Release Profile | Dialysis Method |

| Stability (at 4°C) | > 3 months | Visual Inspection, Particle Size Analysis |

S Tenatoprazolesodiumsaltmonohydrate in the Context of Drug Discovery and Development Research

Lead Optimization Strategies in Proton Pump Inhibitor Research

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. In the field of proton pump inhibitors (PPIs), this process has focused on enhancing efficacy, duration of action, and metabolic stability. A key strategy involves modifying the chemical structure to improve the compound's pharmacokinetic and pharmacodynamic profiles.

One of the primary goals in PPI lead optimization is to achieve more potent and prolonged suppression of gastric acid. This is often accomplished by designing molecules that have a longer plasma half-life. Tenatoprazole (B1683002), for instance, is a novel PPI with a plasma half-life approximately seven times longer than other PPIs, which contributes to a prolonged duration of acid inhibition. researchgate.netnih.gov This extended half-life is a direct result of structural modifications to the core benzimidazole (B57391) moiety found in earlier PPIs. Tenatoprazole possesses an imidazopyridine ring in place of the benzimidazole structure, a key modification that enhances its stability and pharmacokinetic profile. researchgate.netncats.io

Furthermore, medicinal chemistry techniques such as bioisosteric replacement and scaffold hopping are employed to enhance desirable properties. patsnap.com Bioisosteric replacement involves substituting a functional group with a chemically similar one to improve biological activity or pharmacokinetics. patsnap.com The development of second-generation PPIs like esomeprazole (B1671258) and rabeprazole, which are less dependent on cytochrome P450 (CYP) 2C19 for metabolism, represents another successful optimization strategy, leading to more predictable clinical outcomes across different patient populations. nih.gov

| Strategy | Objective | Example |

| Extended Half-Life | Prolonged duration of acid suppression | Tenatoprazole's imidazopyridine ring structure results in a longer plasma half-life compared to other PPIs. researchgate.netncats.io |

| Chiral Switch | Improved pharmacokinetic and metabolic profile, leading to enhanced efficacy | Development of esomeprazole ((S)-isomer of omeprazole) and (S)-Tenatoprazole. nih.govwikipedia.org |

| Metabolic Profile Improvement | Reduced inter-individual variability in drug response | Development of second-generation PPIs with less dependence on CYP2C19 metabolism. nih.gov |

| Bioisosteric Replacement | Enhanced biological activity and pharmacokinetic properties | Modifications to the core structure of lead compounds to improve target binding and stability. patsnap.com |

Rational Drug Design Principles Applied to Structural Analogues

Rational drug design is a process that begins with a known biological target and utilizes this knowledge to create small molecules that interact optimally with that target to produce a desired therapeutic effect. slideshare.net This approach has been instrumental in the development of structural analogues of proton pump inhibitors, including (S)-Tenatoprazolesodiumsaltmonohydrate. A fundamental principle is the analysis of the three-dimensional structure of the target protein, in this case, the gastric H+/K+-ATPase. jst.go.jp

By understanding the binding pocket of the H+/K+-ATPase, medicinal chemists can design new molecules that are predicted to fit specifically and with high affinity. jst.go.jp Techniques such as X-ray crystallography and cryo-electron microscopy have been used to analyze the structures of the gastric proton pump with various inhibitors bound to it. jst.go.jp This has provided detailed information at the amino acid level about how these drugs interact with the enzyme, enabling the logical design of new and improved gastric acid inhibitors. jst.go.jp

Structure-Activity Relationship (SAR) analysis is another core principle of rational drug design. patsnap.com SAR studies involve systematically modifying the chemical structure of a lead compound and observing the effect on its biological activity. patsnap.com For PPIs, this has involved creating a series of analogues with different substituents on the benzimidazole or imidazopyridine rings to identify which chemical groups are crucial for activity. This iterative process of design, synthesis, and testing allows for the optimization of potency and selectivity. patsnap.com

Computational methods are also pivotal in the rational design of structural analogues. patsnap.comnih.gov Molecular docking, for example, is a computational technique that predicts the preferred orientation of a molecule when bound to a target. nih.gov This allows researchers to virtually screen large libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis and further testing, saving significant time and resources. patsnap.comnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is another computational tool that develops mathematical relationships between the chemical structure and biological activity of a series of compounds. patsnap.com

The development of tenatoprazole and its (S)-enantiomer is a prime example of applying these principles. The substitution of the benzimidazole ring with an imidazopyridine ring was a deliberate design choice to alter the molecule's properties, leading to a longer half-life. ncats.io The subsequent isolation of the (S)-enantiomer was based on the understanding that single enantiomers can offer therapeutic advantages over racemic mixtures. nih.gov

The following table outlines key principles of rational drug design applied to PPIs.

| Principle | Description | Application in PPI Research |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design complementary ligands. jst.go.jp | X-ray crystallography and cryo-EM studies of the H+/K+-ATPase to visualize inhibitor binding and guide the design of new analogues. jst.go.jp |

| Structure-Activity Relationship (SAR) | Studies the relationship between a molecule's chemical structure and its biological activity. patsnap.com | Systematic modification of the PPI scaffold to identify key functional groups for optimal activity and pharmacokinetic properties. patsnap.com |

| Molecular Docking | Computationally predicts the binding orientation of a ligand to its target. nih.gov | Virtual screening of compound libraries to identify potential new PPIs with high affinity for the H+/K+-ATPase. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. patsnap.com | Predicting the potency and other properties of new PPI analogues before synthesis. patsnap.com |

Translational Research Paradigms in Pre-clinical to Early Development

Translational research acts as a bridge between basic scientific discoveries and their application in clinical practice. dndi.org In the context of drug discovery and development, it encompasses the process of taking a promising compound from the pre-clinical stage to early human trials. dndi.org This paradigm is crucial for evaluating the safety and potential efficacy of new drug candidates like this compound before they can be tested in larger patient populations.

The pre-clinical phase of translational research involves a series of in vitro (laboratory-based) and in vivo (animal) studies. A key objective is to assess the compound's safety and tolerability. dndi.org This includes determining its pharmacokinetic profile – how the drug is absorbed, distributed, metabolized, and excreted (ADME). For PPIs, pre-clinical studies also evaluate the compound's ability to inhibit gastric acid secretion in animal models.

Once a compound has demonstrated a favorable pre-clinical profile, the next step in the translational pathway is to move into early-phase clinical development. This typically begins with Phase I clinical trials in a small number of healthy volunteers. dndi.org The primary goals of Phase I are to continue assessing the drug's safety, determine a safe dosage range, and further characterize its pharmacokinetic properties in humans.

A successful transition from pre-clinical to clinical development relies on a well-defined research plan and a deep understanding of the disease biology. For gastric acid-related disorders, this includes knowledge of the role of the H+/K+-ATPase and the pathophysiology of conditions like gastroesophageal reflux disease. nih.gov

The development of biomarkers is also a critical component of translational research. dndi.org Biomarkers are measurable indicators of a biological state or condition. In the context of PPIs, intragastric pH can serve as a biomarker to assess the drug's pharmacodynamic effect – its ability to suppress acid secretion. Monitoring changes in this biomarker can provide early evidence of the drug's activity in humans.

The table below illustrates the key stages of translational research from pre-clinical to early development.

| Stage | Key Activities | Objectives |

| Pre-clinical | In vitro and in vivo studies in animal models. | Assess safety, tolerability, pharmacokinetics (ADME), and preliminary efficacy. dndi.org |

| Investigational New Drug (IND) Application | Submission of pre-clinical data to regulatory authorities. | Obtain permission to begin human clinical trials. |

| Phase I Clinical Trials | Administration of the drug to a small group of healthy volunteers. | Evaluate safety, determine a safe dosage range, and characterize pharmacokinetics in humans. dndi.org |

| Phase II Clinical Trials | Administration of the drug to a limited number of patients. | Assess the drug's effectiveness for the target disease and continue to monitor safety. dndi.org |

Role of this compound in Understanding Target Biology

The study of specific inhibitors like this compound plays a vital role in elucidating the structure, function, and mechanism of their biological targets. In this case, the target is the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. nih.gov By investigating how (S)-Tenatoprazole interacts with this proton pump, researchers can gain valuable insights into the enzyme's complex biology.

Tenatoprazole is a prodrug that is converted to its active form in the acidic environment of the stomach's parietal cells. researchgate.netnih.gov This active species then forms a covalent bond with specific cysteine residues on the H+/K+-ATPase, leading to its inhibition. researchgate.netnih.gov Detailed studies have identified the precise binding sites of tenatoprazole as Cys813 and Cys822, located in the transmembrane region of the enzyme. ncats.ioresearchgate.netnih.gov This information is crucial for creating detailed molecular models of the proton pump and understanding which regions are critical for its function.

The nature of the binding between tenatoprazole and the H+/K+-ATPase has also provided insights into the enzyme's dynamics. The binding to Cys813 is reversible, while the binding to Cys822 is considered irreversible. researchgate.netnih.gov This differential binding contributes to the sustained inhibition of acid secretion observed with tenatoprazole. researchgate.netnih.gov The irreversible inhibition at Cys822 is particularly significant as it suggests this residue is less accessible to reducing agents like glutathione, which can reverse the inhibition of some other PPIs. researchgate.net

Furthermore, the use of radiolabeled tenatoprazole in pre-clinical studies allows for the quantitative analysis of inhibitor binding to the H+/K+-ATPase in vivo. researchgate.net Such studies can determine the stoichiometry of binding (the ratio of drug molecules to enzyme molecules) and the rate at which the drug dissociates from its target. This provides a more complete picture of the drug-target interaction and helps to explain the duration of its pharmacological effect.

In essence, this compound serves as a molecular probe to explore the intricacies of the gastric proton pump. The information gleaned from these studies not only enhances our fundamental understanding of gastric acid secretion but also provides a rational basis for the design of new and improved inhibitors.

The following table summarizes how the study of (S)-Tenatoprazole contributes to understanding the H+/K+-ATPase.

| Aspect of Target Biology | Contribution from (S)-Tenatoprazole Studies |

| Structure and Binding Sites | Identification of specific cysteine residues (Cys813 and Cys822) as the binding sites, providing structural insights into the enzyme. ncats.ioresearchgate.netnih.gov |

| Enzyme Mechanism and Dynamics | Elucidation of both reversible and irreversible binding mechanisms, contributing to the understanding of the enzyme's conformational changes and the duration of inhibition. researchgate.netnih.gov |

| In Vivo Target Engagement | Quantitative analysis of drug binding to the proton pump in a physiological setting, confirming target engagement and informing dose-response relationships. researchgate.net |

| Rational Drug Design | Providing a detailed understanding of the drug-target interaction, which informs the design of new inhibitors with improved properties. jst.go.jp |

Emerging Technologies and Methodologies in Pre-clinical Drug Discovery Relevant to Chiral Compounds

The development of chiral compounds like this compound has been significantly advanced by emerging technologies and methodologies in pre-clinical drug discovery. Chirality is a key consideration in modern drug development, as different enantiomers of a drug can have distinct pharmacological and toxicological properties. nih.gov

One of the most significant advancements has been in the area of chiral separations. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases have become indispensable tools for the analytical and preparative separation of enantiomers. These techniques allow for the rapid and efficient isolation of the desired enantiomer, which is essential for both pre-clinical testing and eventual manufacturing.

In addition to separation techniques, there have been significant strides in the analytical methods used to characterize chiral compounds. Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are spectroscopic techniques that can determine the absolute configuration of a chiral molecule, which is a critical piece of information for regulatory submissions.

Computational tools have also become increasingly sophisticated and are now widely used in the discovery and development of chiral drugs. Molecular modeling and simulation can be used to predict how different enantiomers will interact with their biological target, helping to rationalize observed differences in activity. nih.gov These in silico methods can also be used to design new chiral molecules with improved properties. nih.gov

High-throughput screening (HTS) technologies have also been adapted for the discovery of chiral compounds. By screening large libraries of compounds, it is possible to identify "hits" with the desired biological activity. Subsequent medicinal chemistry efforts can then focus on optimizing the chirality of these hits to improve their potency and selectivity.

The table below highlights some of the emerging technologies and methodologies relevant to the pre-clinical discovery of chiral compounds.

| Technology/Methodology | Application in Chiral Drug Discovery |

| Chiral Chromatography (HPLC, SFC) | Separation and purification of enantiomers for pre-clinical studies and manufacturing. |

| Chiral Spectroscopy (VCD, ECD) | Determination of the absolute configuration of chiral molecules. |

| Computational Modeling and Simulation | Prediction of enantiomer-target interactions and rational design of new chiral compounds. nih.gov |

| High-Throughput Screening (HTS) | Identification of chiral "hits" from large compound libraries. |

| Asymmetric Synthesis | Development of chemical reactions that selectively produce one enantiomer over the other, improving efficiency and reducing waste. |

Future Research Directions for S Tenatoprazolesodiumsaltmonohydrate

Exploration of Novel and Greener Synthetic Pathways

The traditional synthesis of tenatoprazole (B1683002) involves multi-step processes that can benefit from the application of green chemistry principles to reduce environmental impact and improve efficiency. allfordrugs.comresearchgate.net Future research should focus on developing novel and greener synthetic pathways.

The current synthesis of tenatoprazole involves the coupling of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine with 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine (B92270) hydrochloride, followed by an oxidation step. allfordrugs.com While effective, this process can be optimized from a green chemistry perspective. Areas for improvement include the use of safer solvents, minimizing waste, and improving the atom economy of the reactions. instituteofsustainabilitystudies.comjddhs.com

Another avenue for exploration is the use of continuous flow synthesis. ispe.org This technology allows for better control over reaction parameters, leading to higher yields and purity, while also minimizing the use of solvents and energy. ispe.org The development of a continuous flow process for the synthesis of (S)-Tenatoprazolesodiumsaltmonohydrate could significantly enhance the sustainability of its production.

| Green Chemistry Principle | Application in (S)-Tenatoprazole Synthesis | Potential Benefits |

| Waste Prevention | Designing synthetic routes with higher atom economy. | Reduced generation of by-products and waste streams. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2. jddhs.com | Reduced environmental impact and improved worker safety. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of key intermediates. | Decreased reliance on petrochemicals and a more sustainable process. |

| Catalysis | Employing biocatalysts (enzymes) for the asymmetric oxidation step. nih.gov | High enantioselectivity, mild reaction conditions, and reduced use of heavy metal catalysts. |

| Design for Energy Efficiency | Implementing continuous flow synthesis to minimize energy consumption. ispe.org | Lower energy costs and a smaller carbon footprint. |

Advanced Structural Biology and Biophysical Characterization of Target Interactions

A detailed understanding of the molecular interactions between this compound and its target, the gastric H+/K+-ATPase, is crucial for rational drug design and the development of next-generation PPIs. While it is known that tenatoprazole binds to cysteine residues (Cys813 and Cys822) in the transmembrane domain of the proton pump, more advanced techniques can provide a higher resolution picture of this interaction. researchgate.netselleckchem.comnih.gov

Future research should employ cutting-edge structural biology techniques such as cryo-electron microscopy (cryo-EM) to determine the high-resolution structure of the H+/K+-ATPase in complex with (S)-tenatoprazole. Cryo-EM has been successfully used to elucidate the structures of other proton pumps and ion channels, providing unprecedented insights into their mechanisms of action and interaction with inhibitors. spring8.or.jppdbj.orgnih.govnih.govmdpi.com

In addition to structural studies, advanced biophysical techniques can be used to characterize the kinetics and thermodynamics of the binding interaction in real-time. Surface Plasmon Resonance (SPR) is a powerful label-free technique that can be used to measure the association and dissociation rates of a drug with its target protein. youtube.comnih.govfrontiersin.orgresearchgate.net Applying SPR to study the interaction of (S)-tenatoprazole with the H+/K+-ATPase would provide valuable data on its binding affinity and residence time, which are key determinants of its prolonged duration of action.

| Technique | Information Gained | Potential Impact on (S)-Tenatoprazole Research |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the H+/K+-ATPase in complex with (S)-tenatoprazole. | Precise mapping of the binding pocket and identification of key amino acid residues involved in the interaction. spring8.or.jp |

| Surface Plasmon Resonance (SPR) | Real-time measurement of binding kinetics (kon, koff) and affinity (KD). | Quantitative understanding of the high-affinity binding and long residence time of (S)-tenatoprazole. youtube.com |

| Molecular Dynamics (MD) Simulations | Dynamic simulation of the binding process and the conformational changes induced in the proton pump. | Insights into the mechanism of inhibition and the factors contributing to the stability of the drug-target complex. |

| X-ray Crystallography | Atomic-resolution structure of the drug-target complex. | Detailed information on bond lengths, angles, and water-mediated interactions. |

Development and Application of Predictive In Silico Models and Artificial Intelligence

In silico models and artificial intelligence (AI) are transforming drug discovery and development by enabling the prediction of various pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com For this compound, these computational approaches can be leveraged to predict its metabolic fate, potential drug-drug interactions, and to guide the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of tenatoprazole and related compounds with their inhibitory activity against the H+/K+-ATPase. wikipedia.orgfrontiersin.orgfda.gov Such models can be used to predict the potency of novel derivatives and to prioritize compounds for synthesis and experimental testing.

| In Silico / AI Approach | Application for this compound | Potential Outcome |

| QSAR Modeling | Predict the inhibitory potency of novel tenatoprazole analogs. wikipedia.org | Rational design of more potent and selective PPIs. |

| Machine Learning for Metabolism Prediction | Predict the major metabolites of (S)-tenatoprazole and the CYP enzymes involved. nih.gov | Early identification of potential drug-drug interactions and metabolic liabilities. |

| Molecular Docking and Dynamics Simulations | Simulate the binding of (S)-tenatoprazole to the H+/K+-ATPase and predict binding affinity. | Understanding the molecular basis of its high potency and long duration of action. |

| AI-driven De Novo Drug Design | Generate novel chemical structures with predicted high affinity for the proton pump. | Discovery of new classes of PPIs with potentially improved properties. |

Innovation in Pre-clinical Animal and In Vitro Models for Compound Evaluation

The evaluation of new drug candidates relies on pre-clinical models that can accurately predict their efficacy and safety in humans. For this compound, particularly given its long-acting nature, there is a need for innovative pre-clinical models that can better recapitulate the complexities of human gastric acid-related disorders.

Current animal models of gastroesophageal reflux disease (GERD), often involving surgical procedures in rodents, have limitations in their physiological relevance to the human condition. nih.govimrpress.comjove.com Future research should focus on developing and utilizing more sophisticated animal models, such as humanized mouse models, which possess a human-like immune system and may provide a more accurate platform for studying the inflammatory aspects of GERD. criver.com

In the realm of in vitro models, the development of "organ-on-a-chip" technology offers a promising alternative to traditional cell cultures. nih.govmdpi.comscienceopen.com A "gut-on-a-chip" or a "stomach-on-a-chip" model could be developed to co-culture human gastric epithelial cells, including parietal cells, in a microfluidic device that mimics the physiological environment of the stomach. arizona.edunih.gov Such a model would allow for the detailed investigation of the effects of (S)-tenatoprazole on acid secretion and cellular function in a human-relevant context. 3D cell culture models, or organoids, that recapitulate the architecture and function of the gastric mucosa also represent a valuable tool for pre-clinical evaluation.

| Model Type | Traditional Approach | Innovative Approach | Advantages of Innovative Approach |

| Animal Models | Surgically induced reflux in rodents. imrpress.com | Non-surgical, physiologically-induced reflux models; humanized mouse models. nih.govcriver.com | More closely mimics the pathophysiology of human GERD; allows for the study of immune responses. |

| In Vitro Models | 2D cell cultures of parietal cells or cancer cell lines. | 3D gastric organoids; "stomach-on-a-chip" microfluidic devices. nih.gov | Better recapitulates the complex cellular interactions and physiological environment of the gastric mucosa. |

Q & A

Q. What are the key considerations for synthesizing (S)-Tenatoprazole Sodium Salt Monohydrate with high enantiomeric purity?

To achieve high enantiomeric purity, researchers should:

- Optimize chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) to separate enantiomers effectively .

- Monitor reaction intermediates using spectroscopic methods (e.g., H NMR or circular dichroism) to confirm stereochemical integrity .

- Validate purity via pharmacopeial standards (e.g., USP monographs for related proton pump inhibitors) by assessing residual solvents and impurities .

Q. How can researchers validate the chemical stability of (S)-Tenatoprazole Sodium Salt Monohydrate under varying storage conditions?

- Design accelerated stability studies using ICH guidelines (e.g., Q1A) to test degradation under high humidity, temperature, and light exposure .

- Employ HPLC-MS to identify degradation products and quantify active pharmaceutical ingredient (API) loss over time .

- Compare results with structurally related compounds (e.g., pantoprazole sodium) to benchmark stability profiles .

Advanced Research Questions

Q. How should researchers address contradictory data in the pharmacokinetic (PK) profiling of (S)-Tenatoprazole Sodium Salt Monohydrate across different biological matrices?

- Standardize sample preparation protocols to minimize matrix effects (e.g., protein precipitation vs. solid-phase extraction) .

- Validate analytical methods using internal standards and calibration curves specific to each matrix (e.g., plasma, urine) .

- Conduct meta-analyses of PK parameters (e.g., , ) from independent studies to identify systemic biases .

Q. What methodological frameworks are recommended for studying the environmental fate of (S)-Tenatoprazole Sodium Salt Monohydrate in aquatic ecosystems?

- Adopt tiered testing strategies :

- Phase 1 : Determine physicochemical properties (e.g., solubility, log ) to predict environmental partitioning .

- Phase 2 : Conduct ecotoxicology assays (e.g., Daphnia magna acute toxicity) to assess ecological risks .

- Use computational models (e.g., QSAR) to extrapolate lab data to real-world scenarios .

Q. How can researchers design experiments to compare the acid-suppression efficacy of (S)-Tenatoprazole Sodium Salt Monohydrate with other proton pump inhibitors (PPIs)?

- Adopt randomized block designs with stratified subject groups (e.g., by CYP2C19 metabolizer status) to control genetic variability .

- Measure pharmacodynamic endpoints (e.g., 24-hour intragastric pH monitoring) using validated electrodes .

- Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to differentiate efficacy between PPIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.